molecular formula C9H19NO2S B13543167 Ethyl s-isopropylhomocysteinate

Ethyl s-isopropylhomocysteinate

Cat. No.: B13543167
M. Wt: 205.32 g/mol
InChI Key: TVLIJAZOPGSQCG-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, it likely comprises an ethyl ester group attached to a homocysteine backbone modified with an isopropyl thioether (-S-iPr) moiety. Homocysteine derivatives are typically studied for their roles in metabolic pathways, redox regulation, or as intermediates in organophosphorus chemistry. While direct data on this compound is absent in the sources, structurally analogous organophosphorus and thioester compounds from the evidence (2009 report) provide a basis for comparative analysis .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

ethyl 2-amino-4-propan-2-ylsulfanylbutanoate

InChI

InChI=1S/C9H19NO2S/c1-4-12-9(11)8(10)5-6-13-7(2)3/h7-8H,4-6,10H2,1-3H3

InChI Key

TVLIJAZOPGSQCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC(C)C)N

Origin of Product

United States

Preparation Methods

The synthetic routes for Ethyl s-isopropylhomocysteinate are not widely documented. it can be prepared through esterification of homocysteine with ethyl chloroformate or ethyl chlorothioformate. The reaction conditions involve the use of base and anhydrous solvents. Industrial production methods are not well-established, and further research is needed in this area.

Chemical Reactions Analysis

Ethyl s-isopropylhomocysteinate may undergo various reactions, including:

    Esterification: Formation of the ester from homocysteine and ethanol.

    Thiol-Disulfide Exchange: Interconversion between the thiol and disulfide forms.

    Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.

Common reagents and conditions:

    Esterification: Ethanol, base (e.g., sodium hydroxide), anhydrous conditions.

    Thiol-Disulfide Exchange: Thiols (e.g., mercaptoethanol), disulfides.

    Hydrolysis: Acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide).

Major products:

  • The primary product is this compound itself.

Scientific Research Applications

Ethyl s-isopropylhomocysteinate finds applications in:

    Chemical Research: As a building block for more complex molecules.

    Biological Studies: Investigating thiol-disulfide exchange reactions.

    Medicine: Potential use in drug development due to its thiol functionality.

    Industry: Limited industrial applications, but further exploration is warranted.

Mechanism of Action

The exact mechanism by which Ethyl s-isopropylhomocysteinate exerts its effects remains unclear. its thiol group suggests potential interactions with cellular redox processes and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of Ethyl S-isopropylhomocysteinate (inferred structure) with related organophosphorus and thioester compounds from the evidence. These compounds share functional groups (e.g., ethyl esters, aminoalkyl chains, or sulfur-phosphorus linkages) but differ in substituents and classifications:

Compound Name CAS Registry No. Molecular Formula Classification Key Substituents Notable Properties
Ethyl S-sodium methylphosphonothiolate 22307-81-9 C₃H₈NaO₂PS 2B04 Ethyl, sodium, methylphosphonothiolate Water-soluble salt; moderate toxicity
Isobutyl ethylphosphonofluoridate 2261-83-8 C₆H₁₄FO₂P 1A01 Isobutyl, ethyl, fluorine High reactivity; fluorinated agent
Pinacolyl S-2-dipropylaminoethyl ethylphosphonothiolate 464-07-3 Not provided 1A03 Dipropylaminoethyl, pinacolyl Neurotoxic potential; aminoalkyl chain
5-Isopropyl-2-methylcyclohexyl S-2-dimethylaminoethyl ethylphosphonothiolate Not provided Not provided 1A03 Isopropylcyclohexyl, dimethylaminoethyl Bulky substituents; lipophilic
(R)-2-{[Isopropoxy(methyl)phosphoryl]sulfanyl}-N,N,N-trimethylethanaminium iodide Not provided C₁₀H₂₄INO₃PS Not classified Isopropyl, trimethylammonium, iodide Charged ammonium group; chiral center

Key Comparative Insights:

Toxicity and Classification: Compounds classified under 1A (e.g., isobutyl ethylphosphonofluoridate) are typically high-risk agents due to reactive groups like fluorine or neurotoxic aminoalkyl chains . 2B04 compounds (e.g., ethyl S-sodium methylphosphonothiolate) are less hazardous, often used in industrial or research settings .

Structural Features: this compound (hypothetical) would differ from the listed compounds by replacing phosphorus with a homocysteine-derived sulfur-carbon backbone. This structural shift could reduce neurotoxicity but increase metabolic stability compared to organophosphorus analogs. Aminoalkyl substituents (e.g., dimethylaminoethyl in ) enhance biological activity by interacting with acetylcholine esterase, whereas bulky groups like isopropylcyclohexyl may alter lipid solubility and tissue penetration.

Functional Group Impact: Fluorine (e.g., in isobutyl ethylphosphonofluoridate ) increases electrophilicity, enhancing reactivity toward biological nucleophiles. Sodium salts (e.g., ethyl S-sodium methylphosphonothiolate ) improve aqueous solubility, critical for pharmaceutical or environmental applications.

Chirality and Ionicity :

  • The chiral (R)-configured ammonium iodide compound demonstrates how stereochemistry and ionic groups (e.g., trimethylammonium) influence receptor binding and pharmacokinetics.

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